

# miR-143 expression in different human tissues

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An In-Depth Technical Guide to miR-143 Expression in Human Tissues

## Introduction

MicroRNA-143 (miR-143) is a small non-coding RNA molecule that plays a crucial role in the post-transcriptional regulation of gene expression.[1][2] It is recognized as a significant tumor suppressor in a variety of cancers, including solid tumors and B-cell malignancies.[1][2] The deregulation of miR-143 is frequently observed in human cancers, where its aberrant expression is linked to uncontrolled cell proliferation, metastasis, and impaired cell cycle control.[1] Mature forms, miR-143-3p and miR-143-5p, are derived from the pre-miRNA-143 and are expressed in most human tissues, although their sequences and target mRNAs differ.[1][3] This guide provides a comprehensive overview of miR-143 expression across various human tissues, details the experimental protocols for its detection, and explores its role in key signaling pathways.

## Data Presentation: miR-143 Expression in Human Tissues

The expression of miR-143 varies across different human tissues, generally showing high abundance in mesenchymal cells like fibroblasts and smooth muscle cells, rather than epithelial cells.[4] In prostate tissue, for instance, miR-143 levels are significantly higher in the stroma compared to the epithelium.[5] Its expression is often downregulated in cancerous tissues compared to their normal counterparts.[3][6]

The following table summarizes the relative expression levels of miR-143 in various normal human tissues based on RNA sequencing data.

Tissue Category	Tissue Type	Relative Expression (Reads Per Million - RPM)	Reference
Mesenchymal	Fat	High ( $\sim 10^6$ )	[5]
Fibroblast	High ( $\sim 10^5$ - $10^6$ )	[5]	
Muscle	Skeletal Muscle	Moderate ( $\sim 10^4$ )	[5]
Heart	Moderate ( $\sim 10^4$ )	[5]	
Glandular	Prostate	Moderate to High (Predominantly Stromal)	[5]
Pancreas	Moderate ( $\sim 10^4$ )	[5]	
Thyroid	Moderate ( $\sim 10^4$ )	[5]	
Adrenal Gland	High	[7]	
Epithelial	Skin	Moderate ( $\sim 10^4$ )	[5]
Colon	High (Predominantly in mesenchymal cells)	[4]	
Lung	Moderate	[7]	
Nervous	Brain	Moderate ( $\sim 10^4$ )	[5][7][8]
Immune	Spleen	Moderate	[7]
Bone Marrow	Moderate	[7]	

Note: Expression levels are categorized based on reported Reads Per Million (RPM) from RNA sequencing data. Actual quantitative values can vary between studies and detection methods.

## Experimental Protocols

Accurate quantification and localization of miR-143 are essential for understanding its biological functions. The primary methods employed are quantitative real-time PCR (qRT-PCR), Northern blotting, and in situ hybridization (ISH).

## Quantitative Real-Time PCR (qRT-PCR) for miRNA Detection

qRT-PCR is a highly sensitive method for detecting and quantifying miRNA expression from total RNA samples.<sup>[9][10]</sup> The stem-loop reverse transcription (RT) method is commonly used due to its specificity for mature miRNAs.<sup>[9]</sup>

### 1. Reverse Transcription (RT) with Stem-Loop Primer:

- Objective: To specifically reverse transcribe mature miRNA into cDNA.
- Procedure:
  - Prepare an RT master mix containing total RNA, a miRNA-specific stem-loop RT primer, dNTPs, reverse transcriptase (e.g., ArrayScript™), and RT buffer.<sup>[10]</sup>
  - Incubate the reaction at 37°C for 30 minutes for the reverse transcription to occur.<sup>[10]</sup>
  - Inactivate the reverse transcriptase by heating at 95°C for 10 minutes.<sup>[10]</sup>
  - The resulting cDNA product can be stored at -20°C or used immediately for PCR.<sup>[10]</sup>

### 2. Real-Time PCR Amplification:

- Objective: To amplify and quantify the miRNA-specific cDNA.
- Procedure:
  - Prepare a PCR master mix containing the RT product (cDNA), a miRNA-specific forward primer, a universal reverse primer, and a real-time PCR reagent (e.g., SYBR® Green or a TaqMan® probe).<sup>[11][12]</sup>
  - Perform the PCR in a real-time thermal cycler with an initial denaturation step (e.g., 95°C for 5-10 minutes).<sup>[9][10]</sup>

- Follow with 40-45 cycles of denaturation (e.g., 95°C for 5-15 seconds) and combined annealing/extension (e.g., 60°C for 30-60 seconds).[9][11]
- A melting curve analysis is performed at the end of the cycles to verify the specificity of the amplified product.[9]
- Relative quantification is typically performed using the delta-delta Ct method, normalizing to a stable internal control RNA such as U6 snRNA.[12]

## Northern Blotting for miRNA Detection

Northern blotting is a valuable technique for determining the size and abundance of specific miRNAs and their precursors.[13] The use of Locked Nucleic Acid (LNA) probes significantly enhances the sensitivity and specificity of this method.[14][15]

- 1. RNA Electrophoresis: Total RNA samples (10-30 µg) are separated on a denaturing polyacrylamide gel (e.g., 15%).[15]
- 2. RNA Transfer: The separated RNA is transferred from the gel to a positively charged nylon membrane via electroblotting.[16]
- 3. UV Cross-linking & Baking: The RNA is fixed to the membrane using UV cross-linking and baking at 80°C.[16]
- 4. Pre-hybridization: The membrane is incubated in a pre-hybridization buffer to block non-specific binding sites.[16]
- 5. Hybridization: The membrane is hybridized overnight with a radiolabeled or biotin-labeled LNA probe specific to miR-143 at a temperature optimized for the probe's melting temperature.[14][15]
- 6. Washing: The membrane is washed under stringent conditions (e.g., using SSC buffers of decreasing concentration) to remove unbound probe.[16]
- 7. Detection: The hybridized probe is detected. For radiolabeled probes, this is done by exposing the membrane to a phosphorimager screen.[16] For biotin-labeled probes, it

involves incubation with a streptavidin-enzyme conjugate followed by a chemiluminescent substrate.<sup>[17]</sup>

## In Situ Hybridization (ISH) for miRNA Localization

ISH allows for the visualization of miRNA expression within the cellular context of tissue sections, providing crucial spatial information.<sup>[18][19]</sup> LNA-based probes are the gold standard for miRNA ISH due to their high affinity and specificity.<sup>[18][20]</sup>

- 1. Tissue Preparation: Frozen or paraffin-embedded tissue sections are mounted on slides, deparaffinized (if necessary), rehydrated, and treated with proteinase K or pepsin to improve probe accessibility.<sup>[18][21]</sup>
- 2. Pre-hybridization: Slides are incubated in a pre-hybridization solution.<sup>[22]</sup>
- 3. Hybridization: A digoxigenin (DIG)-labeled LNA probe for miR-143 is applied to the tissue section and hybridized overnight at an optimized temperature (e.g., 55°C).<sup>[18][22]</sup>
- 4. Stringency Washes: Slides are washed with SSC buffers at high temperatures to remove non-specifically bound probes.<sup>[18]</sup>
- 5. Immunological Detection: The DIG-labeled probe is detected by incubating the slides with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP).<sup>[18]</sup>
- 6. Signal Visualization: A chromogenic substrate (e.g., NBT/BCIP) is added, which produces a colored precipitate where the miRNA is expressed.<sup>[18]</sup> The signal is then visualized using light microscopy.<sup>[18]</sup>
- 7. Counterstaining: The tissue can be counterstained (e.g., with hematoxylin) to visualize cellular morphology.<sup>[21]</sup>

## Signaling Pathways and Molecular Targets

miR-143 functions as a tumor suppressor by targeting and downregulating the expression of multiple oncogenes, thereby modulating critical signaling pathways involved in cell proliferation, survival, and metastasis.<sup>[1][3]</sup>

Key signaling pathways regulated by miR-143 include:

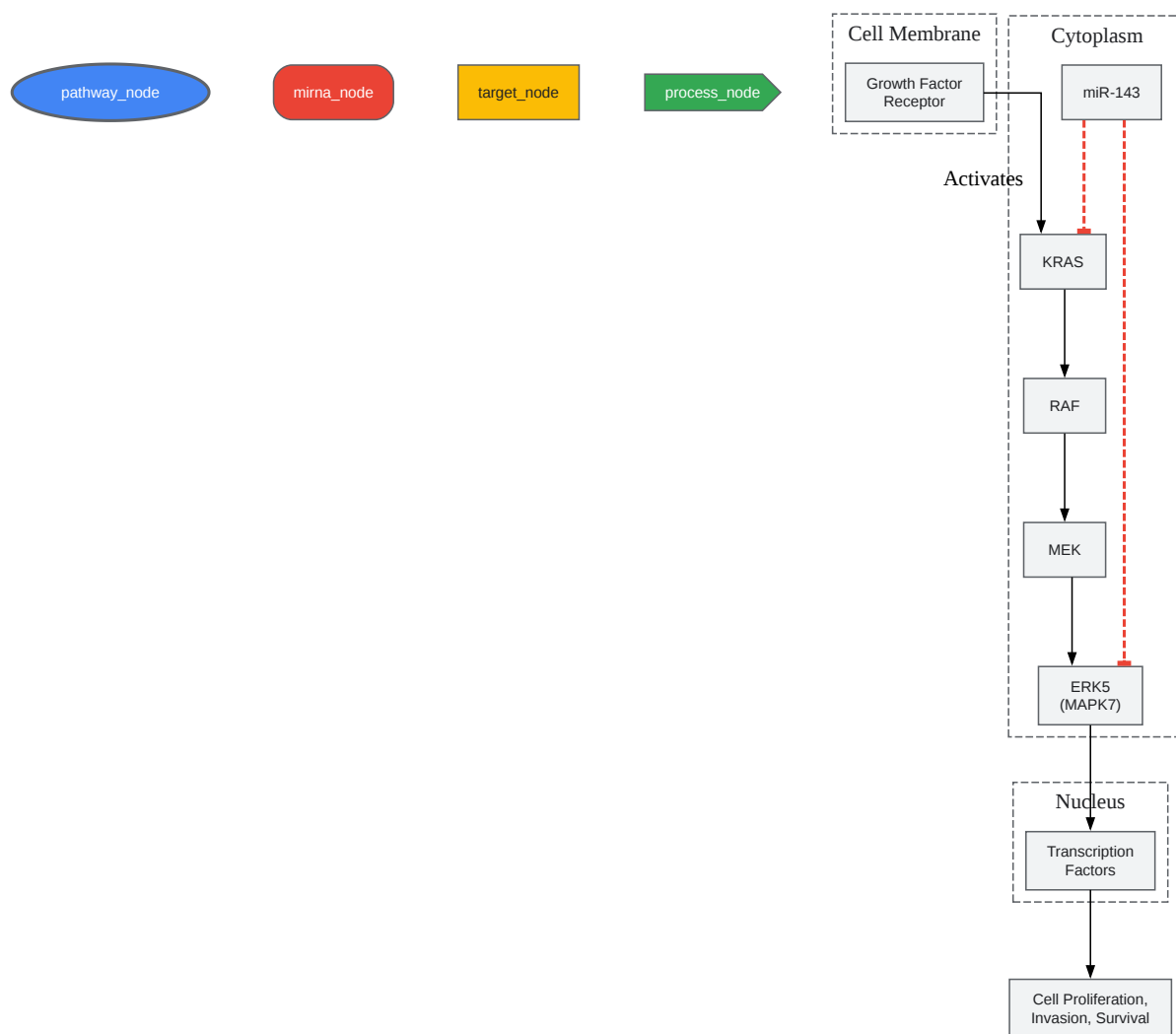
- **RAS-MAPK/ERK Pathway:** This is a central pathway in cancer progression. miR-143 directly targets key components such as KRAS and ERK5 (MAPK7).[\[23\]](#)[\[24\]](#) By inhibiting these targets, miR-143 suppresses cancer cell proliferation and invasion.[\[23\]](#)
- **PI3K/Akt Pathway:** Another crucial pathway for cell survival and growth, the PI3K/Akt pathway is also modulated by miR-143.[\[3\]](#)[\[23\]](#)
- **Wnt/ $\beta$ -catenin Pathway:** miR-143-3p can regulate this pathway, which is vital in development and often dysregulated in cancer.[\[3\]](#)

Validated molecular targets of miR-143 include:

- **KRAS:** A major oncogene frequently mutated in various cancers.[\[1\]](#)[\[25\]](#)
- **ERK5 (MAPK7):** A member of the MAPK family involved in cell growth and proliferation.[\[24\]](#)[\[26\]](#)
- **BCL-2:** An anti-apoptotic protein.[\[1\]](#)[\[25\]](#)
- **Hexokinase 2 (HK2):** An enzyme involved in glucose metabolism, often upregulated in cancer cells.[\[2\]](#)[\[24\]](#)
- **MACC1:** Metastasis-associated in colon cancer 1.[\[25\]](#)
- **ITGA6:** Integrin alpha-6, involved in cell adhesion and migration.[\[25\]](#)
- **TLR2:** Toll-like receptor 2, which can promote inflammatory pathways.[\[25\]](#)

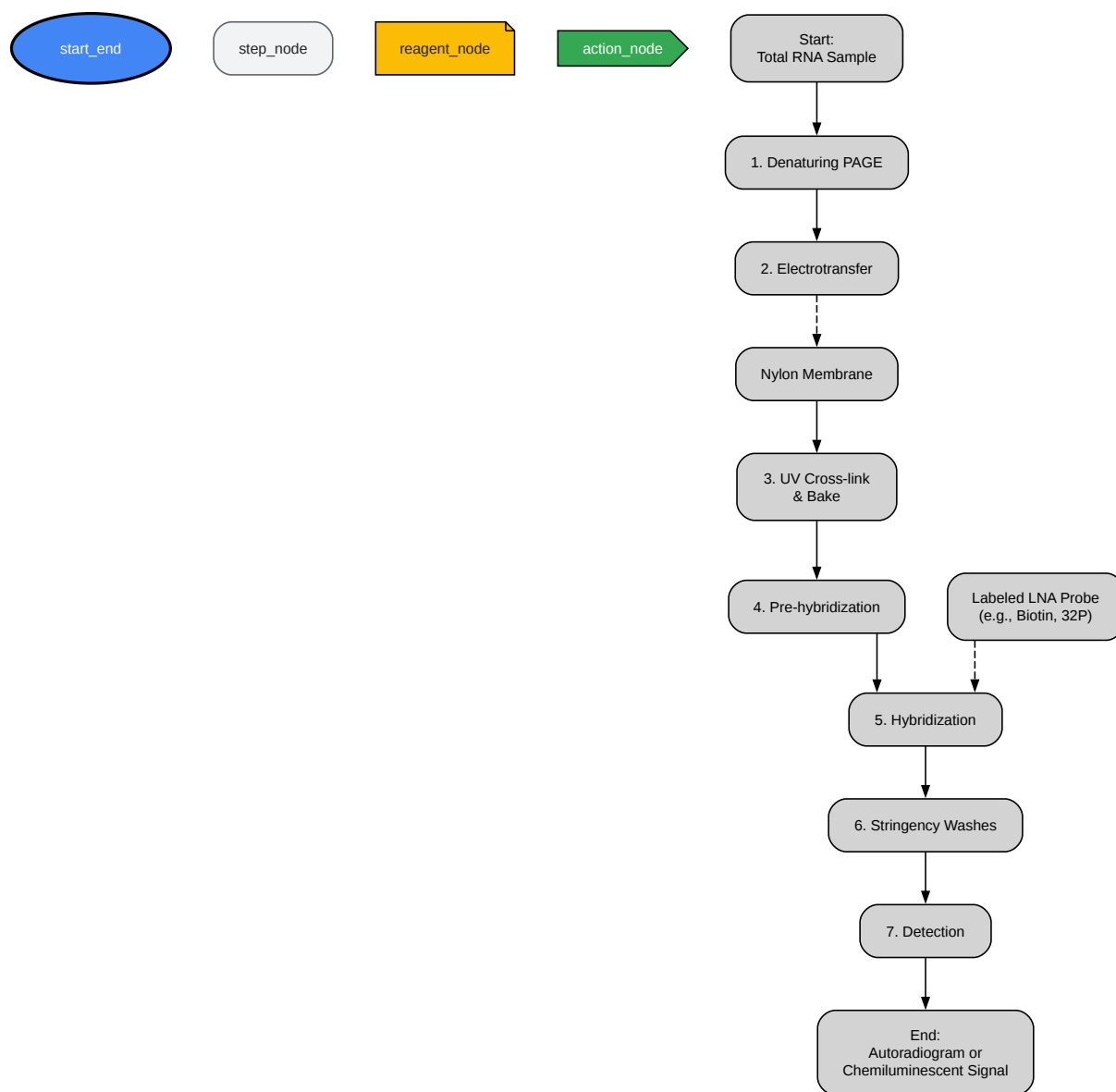
## Mandatory Visualizations

The following diagrams illustrate a key signaling pathway regulated by miR-143 and a standard experimental workflow for its detection.



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Caption: miR-143 regulation of the RAS/MAPK signaling pathway.



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Caption: Experimental workflow for miRNA detection by Northern blotting.



## Conclusion

miR-143 is a ubiquitously expressed but differentially regulated microRNA with well-established tumor-suppressive functions. Its expression is particularly high in mesenchymal tissues and is frequently downregulated in various cancers. Understanding the tissue-specific expression patterns and the molecular pathways it governs is critical for leveraging miR-143 as a potential biomarker for cancer diagnosis and prognosis, as well as a target for novel therapeutic strategies. The methodologies detailed in this guide provide a robust framework for researchers to accurately study and quantify miR-143 in diverse biological contexts.

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